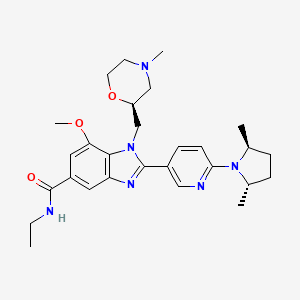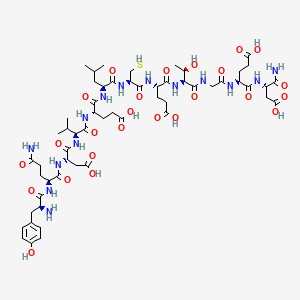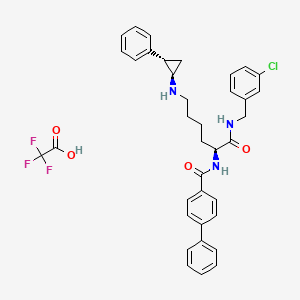![molecular formula C11H17N3O5 B15138898 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves several steps. One common method includes the use of protected sugar derivatives and pyrimidine bases. The reaction typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the pyrimidine base under acidic or basic conditions . Deprotection of the hydroxyl groups yields the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . Additionally, it modulates the expression of proteins like P-glycoprotein, MRP2, and BCRP, which can affect drug resistance and efficacy .
相似化合物的比较
Similar Compounds
Lamivudine: Another NRTI with similar antiviral activity but different resistance profiles.
Emtricitabine: Shares a similar mechanism of action but has a different chemical structure and pharmacokinetic properties.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its potent activity against drug-resistant strains of HIV, HBV, and HCV. Its ability to modulate protein expression further enhances its therapeutic potential .
属性
分子式 |
C11H17N3O5 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18)/t6-,7?,9+,11+/m0/s1 |
InChI 键 |
QPQNHDFVLQCOLG-DONNECKNSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@@](O2)(C)CO)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


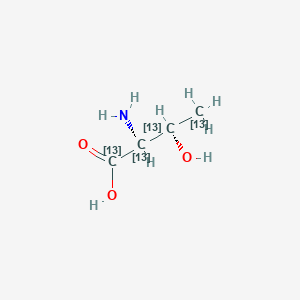

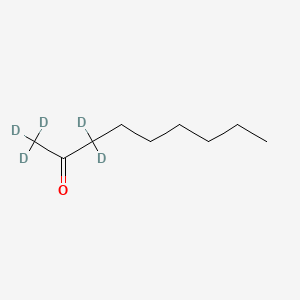
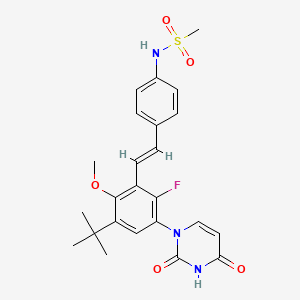
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
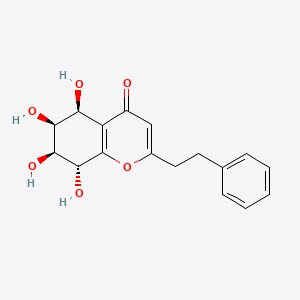

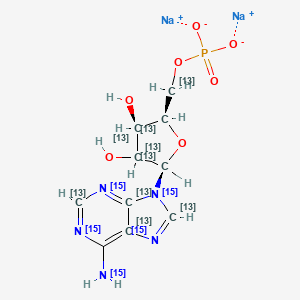
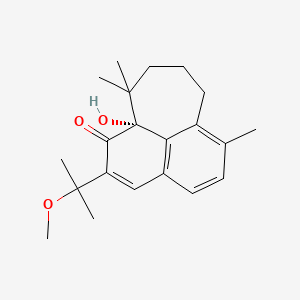
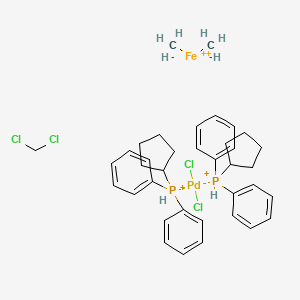
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
